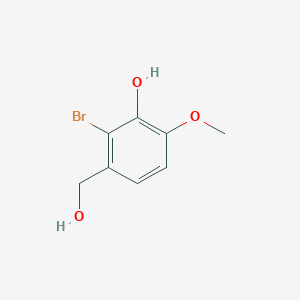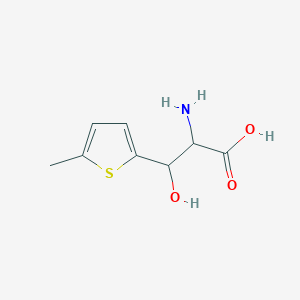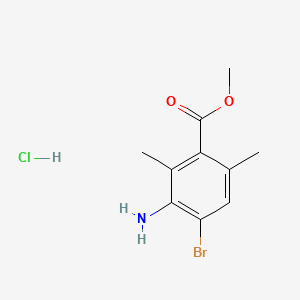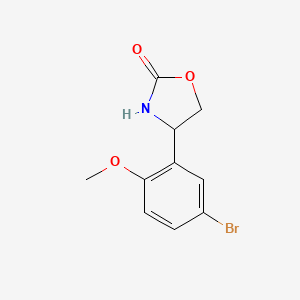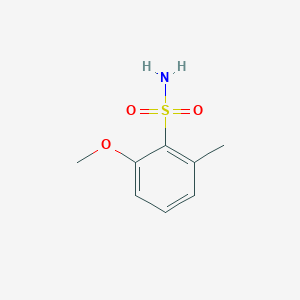
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical syntheses and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-4-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours and then quenched with ice and hydrochloric acid to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications:
Biology: In the study of enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: Potential use in the development of antifungal and antibacterial agents.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to inhibit specific enzymes. For instance, it has been found to inhibit pyruvate dehydrogenase, an enzyme crucial for glucose metabolism. This inhibition occurs through uncompetitive binding to the enzyme, preventing the conversion of pyruvate to acetyl-CoA and thereby affecting cellular energy production .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the additional chlorine atom on the aromatic ring.
2-Chloro-1-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of a chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of two chlorine atoms, which enhances its reactivity in substitution reactions and its potential as an intermediate in the synthesis of more complex molecules. The additional chlorine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
65610-04-0 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
Clave InChI |
FDYRJCZPULBISI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



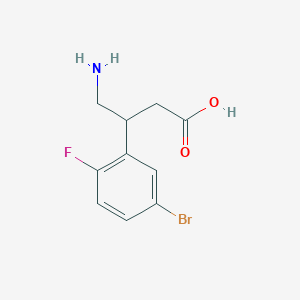
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
